2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one
Description
Properties
CAS No. |
81777-97-1 |
|---|---|
Molecular Formula |
C13H16ClNO3 |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2)11(16)15(18-12(13)17-3)8-9-6-4-5-7-10(9)14/h4-7,12H,8H2,1-3H3 |
InChI Key |
MVJKTMXSQYKMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 5-methoxy-4,4-dimethylisoxazolidin-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Clomazone (2-(2-Chlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one)
- Key Features: Moderate water solubility (1100 mg/L) . Soil half-life ranges from 30–100 days, depending on organic matter content . Classified as a non-ionizable herbicide, with sorption influenced by organic matter and clay minerals .
Bixlozone (2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one)
- Substitution : 2,4-dichlorophenyl group.
- Marketed in combination with sulfentrazone (EZANYA® herbicide) for broad-spectrum weed control . Limited solubility data available, but dichloro substitution may reduce water solubility compared to clomazone.
5-Hydroxy Clomazone Derivative (2-[(2-Chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one)
- Substitution : Hydroxy group at the 5-position.
- No application or toxicity data reported in the evidence.
DCPMI (2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone)
- Substitution : 2,4-dichlorophenyl group; structural isomer of bixlozone.
- Key Features :
Comparative Analysis Table
Key Findings and Implications
The 5-methoxy group in the target compound may enhance stability and membrane permeability compared to clomazone, though this requires experimental validation.
Environmental Behavior :
- Clomazone’s mobility in soil is inversely correlated with organic matter content .
- Dichloro analogs like bixlozone and DCPMI likely exhibit lower mobility, posing reduced groundwater contamination risks but higher residue accumulation .
Toxicity and Safety :
- Clomazone carries moderate toxicity (H302: harmful if swallowed) .
- Dichloro derivatives may pose higher ecotoxicological risks, though data are scarce.
Gaps in Knowledge: The 5-methoxy derivative lacks empirical data on efficacy, toxicity, and environmental fate.
Biological Activity
2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one is a heterocyclic compound known for its diverse biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₆ClN₁O₃ and features a unique oxazolidinone ring structure. Its structural characteristics contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, which is crucial in the context of antibiotic resistance.
-
Anticancer Properties :
- Research indicates that this compound may possess anticancer activity. It has been evaluated in vitro for its ability to inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.
-
Anti-inflammatory Effects :
- There is evidence suggesting that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may interfere with bacterial protein synthesis by binding to the ribosomal subunit.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific checkpoints, leading to reduced cell proliferation.
Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | 32 |
These results indicate a promising potential for this compound as an antimicrobial agent.
Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The data suggest that further exploration into its anticancer mechanisms is warranted.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. A recent study found that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 100 | 30 |
| IL-6 | 80 | 20 |
These findings support the potential use of this compound in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
